C-4 Cyclopentylethyl Substitution Enhances Predicted Lipophilic Binding Vector vs. C-4 Methyl Analog
In the anti-tubercular 2-aminothiazole series, structure-activity relationship (SAR) analysis at the C-4 position reveals a strong preference for lipophilic substituents over small alkyl groups to achieve sub-micromolar MIC values. The cyclopentylethyl group of the target compound provides a calculated cLogP increase of approximately +2.0 to +2.5 log units and a larger three-dimensional hydrophobic surface area compared to the C-4 methyl analog (ethyl 2-amino-4-methylthiazole-5-carboxylate, CAS 7210-76-6). Literature data demonstrate that 2-aminothiazoles with larger C-4 substituents achieve MICs as low as <0.5 µM against M. tuberculosis H37Rv, whereas the methyl congener yields derivatives with antimicrobial MICs in the 2–64 µg/mL range against Gram-positive bacteria when further substituted at the 2-amino position [1][2].
| Evidence Dimension | Predicted lipophilic contribution to target binding (cLogP, hydrophobic surface area) |
|---|---|
| Target Compound Data | C-4 cyclopentylethyl chain; calculated cLogP ~3.5–4.0 (estimated from fragment-based methods); 3D hydrophobic binding vector extends beyond methyl or phenyl reach |
| Comparator Or Baseline | C-4 methyl analog (ethyl 2-amino-4-methylthiazole-5-carboxylate, CAS 7210-76-6): cLogP ~1.5–2.0; limited hydrophobic reach |
| Quantified Difference | ΔcLogP ≈ +2.0; hydrophobic surface area increase of ~80–120 Ų |
| Conditions | Computational fragment-based cLogP and SAS calculation; experimental SAR context from anti-tubercular 2-aminothiazole screening (M. tuberculosis H37Rv, 7H9 medium) |
Why This Matters
The increased lipophilic bulk improves the potential to occupy hydrophobic sub-pockets in kinase and mycobacterial enzyme targets, driving SAR series into more potent activity ranges inaccessible to the methyl analog.
- [1] Kesicki EA, Bailey MA, Ovechkina Y, et al. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS One. 2016;11(5):e0155209. DOI: 10.1371/journal.pone.0155209. View Source
- [2] Rostom SAF, Ashour HMA, Abd El Razik HA. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Eur J Med Chem. 2014;76:170-81. DOI: 10.1016/j.ejmech.2014.02.027. View Source
